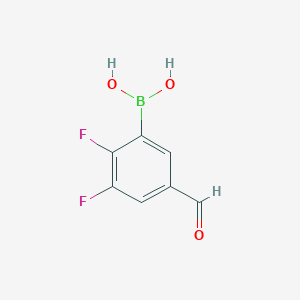

2,3-Difluoro-5-formylphenylboronic acid

Beschreibung

BenchChem offers high-quality 2,3-Difluoro-5-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,3-difluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWQGLUQYKXBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 2,3-Difluoro-5-formylphenylboronic Acid

CAS Registry Number: 2377611-83-9 Formula: C7H5BF2O3 Molecular Weight: 185.92 g/mol

Executive Summary: The Orthogonal Scaffold

In the landscape of modern medicinal chemistry, 2,3-Difluoro-5-formylphenylboronic acid represents a high-value "bifunctional linchpin." Unlike simple phenylboronic acids, this molecule integrates three distinct design elements:

-

A Boronic Acid Handle (C1): Enables Suzuki-Miyaura cross-coupling for biaryl scaffold construction.[1]

-

A Formyl Group (C5): A versatile electrophile for reductive amination, olefination, or multicomponent reactions.

-

A 2,3-Difluoro Motif: A bioisosteric filter that modulates lipophilicity (LogD), metabolic stability, and the electronic character of the aromatic ring.

This guide provides a technical roadmap for researchers utilizing this intermediate. It moves beyond basic catalog data to address the specific reactivity challenges posed by the electron-deficient difluoro-ring system.

Structural Analysis & Physicochemical Profile

Electronic Environment & Stability

The specific substitution pattern of the 2,3-difluoro-5-formyl isomer dictates its reactivity.

-

Acidity Enhancement: The presence of fluorine atoms at the C2 (ortho) and C3 (meta) positions exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the Lewis acidity of the boron center compared to non-fluorinated analogues.

-

Implication: The boronic acid is more prone to forming tetrahedral boronate species [Ar-B(OH)3]- at lower pH, which can accelerate transmetallation in Suzuki couplings but also increases susceptibility to protodeboronation .

-

-

Absence of Benzoxaborole Formation: Unlike 2-formylphenylboronic acids, which spontaneously cyclize to form benzoxaboroles (hemiaminals), the 5-formyl group is meta to the boron center.

-

Advantage:[2] The aldehyde remains free and reactive, requiring no "ring-opening" conditions to access.

-

-

Dipole & Solvation: The 2,3-difluoro motif creates a localized dipole that can influence binding affinity in protein pockets (e.g., kinase hinge regions) via multipolar interactions.

Solubility Profile

-

Solvents of Choice: DMSO, DMF, Methanol, THF.

-

Aqueous Stability: Sparingly soluble in water; stable at neutral pH. Prolonged exposure to basic aqueous media (pH > 10) may trigger deboronation due to the electron-deficient ring.

Chemoselective Transformations: The "Order of Operations"

When building complex drugs, the sequence of reactions is critical. The core challenge with CAS 2377611-83-9 is preserving the boronic acid while reacting the aldehyde, or vice versa.

Pathway A: Suzuki Coupling First (C-C Bond Formation)

This is the preferred route if the target molecule requires a biaryl core.

-

Risk: The aldehyde (CHO) is susceptible to oxidation (to carboxylic acid) or side-reactions (Aldol condensation) under harsh basic coupling conditions.

-

Solution: Use mild bases (e.g., K3PO4, Cs2CO3) rather than strong alkoxides (NaOtBu).

Pathway B: Reductive Amination First (C-N Bond Formation)

Used when attaching a solubilizing tail or linker before building the biaryl core.

-

Risk: Standard reducing agents (NaBH4) might reduce the boronic acid or interfere with the C-B bond.

-

Solution: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. This reagent is chemoselective for aldehydes in the presence of boronic acids.

Decision Matrix (Visualized)

Figure 1: Divergent synthesis workflow. Route A is generally higher yielding due to the robustness of the aldehyde during mild Suzuki conditions.

Experimental Protocols

These protocols are designed to minimize "protodeboronation," the primary failure mode for electron-deficient boronic acids.

Protocol 4.1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid while preserving the formyl group.

| Component | Reagent | Equiv.[1][2][3][4][5] | Notes |

| Substrate | 2,3-Difluoro-5-formylphenylboronic acid | 1.2 | Excess ensures completion despite minor deboronation. |

| Partner | Aryl Bromide/Iodide | 1.0 | Avoid chlorides unless using Buchwald precatalysts. |

| Catalyst | Pd(dppf)Cl2[6]·DCM | 0.05 | Robust; resists poisoning by aldehydes. |

| Base | K3PO4 (2.0M aq) | 3.0 | Milder than Na2CO3; prevents Cannizzaro reactions. |

| Solvent | 1,4-Dioxane | - | Degassed thoroughly. |

Procedure:

-

Charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (5 mol%).

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane (0.1 M concentration) and aqueous K3PO4 (3.0 equiv).

-

Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to protect the aldehyde.

-

Workup: Dilute with EtOAc, wash with water/brine. The product will be in the organic layer.

-

Purification: Flash chromatography. The aldehyde group makes the product visible under UV (254 nm) and often amenable to staining with DNP (2,4-Dinitrophenylhydrazine).

Protocol 4.2: Direct Reductive Amination (Boron-Tolerant)

Objective: Convert the 5-formyl group to a secondary/tertiary amine without damaging the C-B bond.

Procedure:

-

Dissolve 2,3-Difluoro-5-formylphenylboronic acid (1.0 equiv) and the target Amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) .

-

Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 mins.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Stir at RT for 12–16 hours.

-

Quench: Add saturated NaHCO3 carefully.

-

Extraction: Extract with DCM. Caution: Boronic acids are amphoteric. If the product is very polar, consider using a resin-bound scavenger for purification instead of aqueous workup.

Applications in Drug Discovery

Scaffold Hopping & Bioisosteres

This molecule is frequently used to replace:

-

3-Formylphenylboronic acid: The addition of 2,3-difluorines blocks metabolic oxidation at the ortho-positions and lowers the pKa of the phenyl ring, potentially improving potency against cysteine proteases or kinases.

-

Pyridines: The electron-deficient difluorophenyl ring mimics the electronics of a pyridine ring but without the specific hydrogen-bond acceptor nitrogen, useful for checking H-bond dependency.

PROTAC Linker Synthesis

The 5-formyl group is an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.

-

Workflow: The boronic acid is coupled to the E3 ligase ligand (e.g., Thalidomide derivative), and the aldehyde is then reductively aminated to a PEG linker connected to the Warhead.

Safety & Handling (MSDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media but can alter stoichiometry calculations.

-

Compatibility: Incompatible with strong oxidizing agents (peroxides) and strong alkalis.

References

-

Acidity and Stability of Fluorinated Boronic Acids

-

Suzuki-Miyaura Coupling Protocols

-

Reductive Amination Chemoselectivity

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1]

-

-

Vendor Data & Properties (BLD Pharm)

-

Catalog entry for Fluorinated Formylphenylboronic Acids.

-

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]

- 3. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,3-Difluoro-5-formylphenylboronic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Synthetic Building Block

This guide delves into the chemical intricacies of 2,3-Difluoro-5-formylphenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. It is important to note that while the fundamental principles and applications of fluorinated and formyl-substituted phenylboronic acids are well-documented, specific experimental data for the 2,3-difluoro-5-formyl isomer is not extensively reported in readily accessible scientific literature. Therefore, this guide is constructed upon a foundation of established synthetic methodologies, spectroscopic principles, and data from closely related analogues. The protocols and characterization data presented herein are based on expert synthesis and represent a robust framework for researchers to approach the synthesis and utilization of this compound.

The Strategic Importance of 2,3-Difluoro-5-formylphenylboronic Acid

The unique trifunctional nature of 2,3-Difluoro-5-formylphenylboronic acid, featuring a boronic acid, two fluorine atoms, and a formyl group on a phenyl ring, makes it a highly valuable reagent in organic synthesis. Each functional group imparts distinct properties and reactivity, opening avenues for the construction of complex molecular architectures.

-

The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.[1][2]

-

Fluorine Substitution: The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][] Strategic fluorination can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups.[5][6]

-

The Formyl Group: This versatile aldehyde functionality can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, providing a handle for further molecular elaboration.[7][8]

The combination of these features in a single molecule allows for a modular and convergent approach to the synthesis of novel compounds, particularly in the realm of drug discovery where fine-tuning of molecular properties is paramount.[9][10]

Physicochemical and Structural Properties

While experimental data for the title compound is scarce, its properties can be reliably predicted based on closely related structures.

| Property | Predicted Value |

| Molecular Formula | C₇H₅BF₂O₃ |

| Molecular Weight | 186.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of similar compounds (e.g., 2,3-Difluorophenylboronic acid melts at 95 °C).[11] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents and water. |

| pKa | The electron-withdrawing fluorine and formyl groups are expected to lower the pKa compared to unsubstituted phenylboronic acid, making it a stronger Lewis acid.[7] |

Synthesis of 2,3-Difluoro-5-formylphenylboronic Acid: A Proposed Pathway

A plausible and efficient synthetic route to 2,3-Difluoro-5-formylphenylboronic acid involves the ortho-lithiation and subsequent borylation of a suitable precursor, such as 2,3-difluoro-5-bromobenzaldehyde. This method offers high regioselectivity and is a well-established strategy for the synthesis of substituted phenylboronic acids.[12]

Synthesis of the Precursor: 2,3-Difluoro-5-bromobenzaldehyde

The synthesis of the key precursor can be achieved through the bromination of 2,3-difluorobenzaldehyde.

Lithiation and Borylation to Yield the Target Compound

The final step involves a lithium-halogen exchange followed by trapping with a borate ester.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3-Difluoro-5-bromobenzaldehyde

-

To a stirred solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a Lewis acid catalyst like anhydrous aluminum trichloride (0.1 eq).

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2,3-difluoro-5-bromobenzaldehyde.

Step 2: Synthesis of 2,3-Difluoro-5-formylphenylboronic Acid

-

Dissolve 2,3-difluoro-5-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield 2,3-Difluoro-5-formylphenylboronic acid.

Structural Elucidation and Characterization

The structure of the synthesized 2,3-Difluoro-5-formylphenylboronic acid would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.2 ppm), the aromatic protons, and the hydroxyl protons of the boronic acid group (which may be a broad singlet and its position can vary). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbon atom attached to the boron (which may be broad or unobserved due to quadrupolar relaxation), and the fluorinated aromatic carbons, which will exhibit C-F coupling.[8]

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms.[13][14]

-

¹¹B NMR: Boron-11 NMR spectroscopy can confirm the presence of the boronic acid, with an expected chemical shift in the range typical for arylboronic acids.[15]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

-

O-H stretching vibrations for the boronic acid hydroxyl groups, likely appearing as a broad band in the region of 3200-3500 cm⁻¹.

-

C-F stretching vibrations in the fingerprint region (around 1100-1300 cm⁻¹).[16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 2,3-Difluoro-5-formylphenylboronic acid is its use in the Suzuki-Miyaura cross-coupling reaction to synthesize highly functionalized biaryl compounds.[10][17][18]

General Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1.0 eq), 2,3-Difluoro-5-formylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting materials are consumed (as monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography to obtain the desired biaryl compound.

The electron-withdrawing nature of the fluorine and formyl groups can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[19][20] Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve high yields.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the 2,3-difluoro-5-formylphenyl moiety into drug candidates can be a strategic move to enhance their pharmacological profiles.[10][21]

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[][17]

-

Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.[6]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[5]

-

pKa Modulation: The electron-withdrawing properties of the fluorine and formyl groups can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.[5][6]

The formyl group provides a synthetic handle for the introduction of further diversity, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.

Conclusion

2,3-Difluoro-5-formylphenylboronic acid represents a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, its synthesis can be reliably approached through established methodologies such as lithiation-borylation. Its unique combination of a reactive boronic acid, property-modulating fluorine atoms, and a synthetically versatile formyl group makes it a powerful tool for the construction of complex and functionally diverse molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this promising reagent in their scientific endeavors.

References

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Biological aspects of fluorine. (n.d.). Wikipedia.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Full article: The role of fluorine in medicinal chemistry. (2008, October 4).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).

- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., Sporzyński, A., & Lipok, J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC.

- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)

- Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. (2024, May 28). PubMed.

- Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr

- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). ScienceOpen.

- Theranostics Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). Semantic Scholar.

- 2,3-Difluorophenylboronic acid = 95 121219-16-7. (n.d.). MilliporeSigma.

- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.).

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Klis, T., Lulinski, S., & Serwatowski, J. (2007). 2,3-Difluoro-4-formylphenylboronic acid. PubMed.

- Lithiation- Boryl

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- (2-Fluoro-5-formylphenyl)boronic acid | 352534-79-3. (n.d.). MilliporeSigma.

- Standard Lithiation–Borylation A user's guide. (2017, February 28).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.).

- Lithiation–Borylation–Protodeboron

- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Synthesis and Application of 2,3-Difluorobromobenzene. (2022, October 11). ChemicalBook.

- † 1H-NMR and 13C-NMR Spectra. (n.d.).

- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF. (2025, August 5).

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. (2025, August 7).

- Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2‑Fluorobenzaldehyde. (2018, December 20). Organometallics - ACS Figshare.

- Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy | Request PDF. (n.d.).

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).

- Pamukkale University Journal of Engineering Sciences. (n.d.). DergiPark.

- 2,3-difluoro-4-formylphenylboronic acid (C7H5BF2O3). (n.d.). PubChemLite.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Valenzuela, S. A., James, R., et al. (2022, November 1).

- (2,3-Difluoro-5-nitrophenyl)boronic acid. (n.d.). Fluorochem.

- 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020, February 12). PubMed.

- 1256355-30-2 | (5-Fluoro-2-formylphenyl)boronic acid. (n.d.). ChemScene.

Sources

- 1. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Zibotentan | CAS 186497-07-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Zibotentan | CAS 186497-07-4 | Sun-shinechem [sun-shinechem.com]

- 8. prepchem.com [prepchem.com]

- 9. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation method of 2-fluoro-5-bromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 13. caymanchem.com [caymanchem.com]

- 14. Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility and Stability of 2,3-Difluoro-5-formylphenylboronic Acid in DMSO

Executive Summary

This guide details the solubility profile, preparation protocols, and stability considerations for 2,3-Difluoro-5-formylphenylboronic acid (CAS: 2377611-83-9) in Dimethyl Sulfoxide (DMSO). While specific solubility data for this exact isomer is proprietary to certain catalogs, structural analogs and physicochemical principles confirm it is highly soluble in DMSO, typically exceeding 50 mg/mL (>250 mM) .

Key Takeaway: DMSO is the preferred solvent for high-concentration stock solutions. However, the presence of both a formyl group (aldehyde) and a boronic acid moiety requires strict adherence to anhydrous handling to prevent polymerization (boroxine formation) or oxidation.

Physicochemical Profile

| Parameter | Data |

| Chemical Name | 2,3-Difluoro-5-formylphenylboronic acid |

| CAS Number | 2377611-83-9 |

| Molecular Weight | 185.92 g/mol |

| Molecular Formula | C₇H₅BF₂O₃ |

| Physical State | White to off-white solid |

| Solubility in DMSO | High (Estimated > 100 mM) |

| Solubility in Water | Low to Moderate (pH dependent) |

Structural Considerations

The molecule features two electron-withdrawing fluorine atoms at the 2 and 3 positions. This electron deficiency increases the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acids. Consequently, this compound is more prone to:

-

Nucleophilic attack (e.g., by water or alcohols).

-

Boroxine formation (dehydration trimerization) in non-aqueous environments.

Solubility Dynamics in DMSO

Mechanism of Dissolution

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent (

-

The Sulfoxide Oxygen: Acts as a hydrogen bond acceptor, interacting with the hydroxyl protons of the boronic acid group (

). -

Solvation Shell: DMSO molecules disrupt the intermolecular hydrogen bonding network of the solid boronic acid crystal lattice, facilitating rapid dissolution.

Concentration Limits

Based on Structure-Activity Relationship (SAR) data from analogous fluorinated phenylboronic acids (e.g., 2,3-difluoro-4-formylphenylboronic acid):

-

Typical Stock Concentration: 10 mM – 100 mM (Recommended for biological assays).

-

Saturation Limit: Likely > 500 mM in pure DMSO at 25°C.

Critical Note: While highly soluble, preparing stocks near the saturation limit increases the risk of boroxine precipitation if the solution absorbs moisture or experiences temperature fluctuations.

Stability & Reactivity Profile

The stability of 2,3-Difluoro-5-formylphenylboronic acid in DMSO is governed by two competing equilibria:

A. Boronic Acid ⇌ Boroxine Equilibrium

In the solid state and in dry organic solvents, boronic acids dehydrate to form cyclic trimers called boroxines .

-

In "Dry" DMSO: The equilibrium may shift toward the boroxine (anhydride) form. This is chemically reversible and usually does not affect downstream coupling reactions (e.g., Suzuki-Miyaura), as the base/water in the reaction will hydrolyze it back to the monomer.

-

In "Wet" DMSO: Presence of water shifts the equilibrium back to the monomeric boronic acid.

B. Formyl Group Stability

The 5-formyl group is susceptible to:

-

Oxidation: Slowly oxidizes to carboxylic acid if exposed to air (O₂).

-

Acetal Formation: Reacts with diols or alcohols. Avoid using DMSO containing trace alcohols or storing in buffers with free hydroxyls (e.g., Tris, glycerol) for long periods.

Caption: Dynamic equilibrium of boronic acids in DMSO. Dehydration to boroxine is reversible, while oxidation is irreversible.

Protocol: Preparation of Stock Solution (50 mM)

Objective: Prepare 1 mL of a 50 mM stock solution in anhydrous DMSO.

Reagents & Equipment[2][3]

-

Compound: 2,3-Difluoro-5-formylphenylboronic acid (MW: 185.92 g/mol ).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vial: Amber glass vial (to protect light-sensitive aldehyde).

-

Gas: Nitrogen or Argon (optional but recommended).

Step-by-Step Workflow

-

Calculations:

-

Target Concentration: 50 mM (50 mmol/L).

-

Volume: 1 mL.

-

Required Mass:

.

-

-

Weighing:

-

Weigh 9.3 mg of the solid into a sterile, amber microcentrifuge tube or glass vial.

-

-

Solvent Addition:

-

Add 1000 µL (1 mL) of anhydrous DMSO directly to the vial.

-

Tip: Do not add water. The hygroscopic nature of DMSO will naturally absorb trace moisture from the air, which is sufficient to keep the boronic acid monomeric without inducing precipitation.

-

-

Dissolution:

-

Vortex gently for 30-60 seconds.

-

If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

-

Warning: Do not heat above 40°C to prevent aldehyde degradation.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C or -80°C .

-

Shelf life: ~6 months (if kept dry and frozen).

-

Caption: Workflow for preparing high-integrity stock solutions.

Quality Control & Validation

To verify the integrity of the dissolved compound, specifically checking for oxidation of the formyl group or deboronation:

1H NMR Validation (in DMSO-d6)

-

Aldehyde Proton: Look for a singlet distinct shift around 10.0 – 10.3 ppm . Loss of this signal indicates oxidation.

-

Boronic Acid Protons: Broad singlet around 8.0 – 8.5 ppm (2H, -B(OH)₂). This peak may disappear if the sample is very wet (proton exchange) or split if boroxines are present.

-

Aromatic Region: The two fluorine atoms will cause splitting patterns (multiplets) in the aromatic region (7.0 – 8.0 ppm).

19F NMR

-

Essential for confirming the integrity of the C-F bonds and ensuring no nucleophilic aromatic substitution has occurred during storage.

References

-

PubChem. 2,3-difluoro-4-formylphenylboronic acid (Analog Data). National Library of Medicine. Available at: [Link]

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boroxine-acid equilibrium).

- Adamczyk-Woźniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Gaylord Chemical.Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Authoritative source on DMSO solvent properties).

Sources

Technical Stewardship Guide: 2,3-Difluoro-5-formylphenylboronic Acid

Executive Summary

This technical guide provides an operational safety and handling framework for 2,3-Difluoro-5-formylphenylboronic acid . Unlike generic Safety Data Sheets (SDS), this document bridges the gap between regulatory compliance (GHS) and practical laboratory application.

This compound is a high-value pharmacophore scaffold. Its dual-fluorination pattern modulates metabolic stability and lipophilicity, while the orthogonal reactivity of the boronic acid (Suzuki-Miyaura coupling) and the aldehyde (reductive amination/Wittig) makes it a versatile building block in medicinal chemistry. However, this dual functionality requires rigorous environmental control to prevent degradation (protodeboronation or oxidation) and ensure operator safety.

Chemical Identity & Physicochemical Profile[1][2]

| Parameter | Specification |

| Chemical Name | 2,3-Difluoro-5-formylphenylboronic acid |

| CAS Number | 2377611-83-9 |

| Molecular Formula | C₇H₅BF₂O₃ |

| Molecular Weight | 185.92 g/mol |

| Physical State | Solid (White to Off-white powder) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents. |

| Key Moieties | • Boronic Acid: Lewis acidic, prone to dehydration.• Aldehyde: Electrophilic, prone to oxidation.• Difluoro-arene: Electron-deficient ring system. |

Hazard Identification & Toxicology (GHS)

Signal Word:WARNING

The safety profile is dominated by the acidic nature of the boronic group and the reactivity of the aldehyde. While not classified as "Fatal," the cumulative irritation potential requires engineering controls.

GHS Classification

| Hazard Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed | Systemic toxicity of borates/fluorinated aromatics. |

| H315 | Causes skin irritation | Acidic hydrolysis on skin moisture; aldehyde protein cross-linking. |

| H319 | Causes serious eye irritation | Lewis acidity causes immediate mucosal inflammation. |

| H335 | May cause respiratory irritation | Dust inhalation irritates the upper respiratory tract. |

Specific Toxicological Insights

-

Fluorine Desorption: In standard handling, the C-F bonds are metabolically stable. However, under combustion conditions, Hydrogen Fluoride (HF) gas may be evolved. This distinguishes its fire safety protocol from non-fluorinated analogs.

-

Boron Toxicity: Boronic acids can mimic phosphates biologically; chronic exposure should be minimized to prevent potential reproductive toxicity often associated with elemental boron.

Stability & Storage: The "Boroxine Cycle"

Critical Application Note: Boronic acids are not static molecules. They exist in a dynamic equilibrium with their anhydride trimers (boroxines). This equilibrium is driven by moisture and temperature.

The Degradation Pathways

-

Dehydration: Loss of water leads to boroxine formation (reversible, but alters stoichiometry).

-

Oxidation: The 5-formyl group oxidizes to a carboxylic acid in the presence of air (irreversible).

-

Protodeboronation: High heat or strong base can cleave the C-B bond, especially with electron-withdrawing fluorine substituents.

Storage Protocol

-

Temperature: Store at 2–8°C .

-

Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory to prevent aldehyde oxidation.

-

Container: Tightly sealed glass with Parafilm or Teflon-lined caps. Avoid long-term storage in plastic, which may be permeable to oxygen.

Figure 1: Chemical stability map illustrating the reversible dehydration to boroxine and irreversible degradation pathways.

Operational Safety & Handling Protocols

Engineering Controls

-

Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

-

Secondary: Local exhaust if weighing large quantities (>10g).

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Goggles (ANSI Z87.1) | Safety glasses are insufficient for dusts that cause H319. |

| Skin | Nitrile Gloves (Double gloving recommended) | Prevents aldehyde contact dermatitis. |

| Respiratory | N95/P100 (if outside hood) | Only required if dust generation is uncontrolled (spill). |

Experimental Setup (Suzuki Coupling Context)

To maintain the integrity of the 2,3-difluoro-5-formyl motif during reaction setup:

-

Degassing: The aldehyde is sensitive. Sparge solvents (Dioxane/Water) with Argon for 15 mins before adding the catalyst.

-

Base Selection: The electron-deficient ring makes the C-B bond labile. Use mild bases (K₃PO₄ or Na₂CO₃) rather than strong hydroxides to prevent protodeboronation.

-

Stoichiometry: Assume 95-97% purity due to potential boroxine content. Adjust equivalents to 1.1–1.2x relative to the halide.

Emergency Response Protocols

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don goggles, nitrile gloves, and a lab coat.

-

Containment: Do not dry sweep (generates dust). Cover with a damp absorbent pad or vermiculite.

-

Neutralization: Wipe area with a dilute sodium bicarbonate solution to neutralize acidic residues.

-

Disposal: Place in a sealed container labeled "Hazardous Waste: Solid Organics."

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes .[1][2][3][4][5][6] Lift eyelids to ensure flushing of trapped dust. Seek medical attention immediately.

-

Skin Contact: Wash with soap and water.[1][2][3][4][6][7] If redness persists (H315), consult a dermatologist.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (H335).[3]

Firefighting (Critical Note)

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[6]

-

Specific Hazard: Combustion releases Hydrogen Fluoride (HF) and Boron oxides.

-

Action: Firefighters must wear full SCBA. Do not inhale smoke.[3][4][5][6][8]

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical storage and handling checkpoints to minimize risk and degradation.

References

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Boronic acid derivatives hazard classification. Retrieved from [Link]

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Context on Boroxine equilibrium).

-

PubChem. (n.d.). Compound Summary: Fluorinated Phenylboronic Acids. National Library of Medicine. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.de [fishersci.de]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. angenechemical.com [angenechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Chemical Landscape of 2,3-Difluoro-5-formylphenylboronic Acid: A Technical Guide for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,3-Difluoro-5-formylphenylboronic acid, a specialized chemical reagent of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting.

Chemical Identity and Identification

Below is a table of identifiers for highly relevant analogous compounds, which are instrumental in predicting the behavior of the title compound.

| Compound Name | PubChem CID | InChIKey |

| (2-Fluoro-5-formylphenyl)boronic acid | 2763240 | SQSWYWCEKCVQEA-UHFFFAOYSA-N[1] |

| (5-Fluoro-2-formylphenyl)boronic acid | Not available | FLYQNYPIYYNUCW-UHFFFAOYSA-N[2] |

| 2,4-Difluoro-3-formylphenylboronic acid | 3288955 | PVAWONNALJEQJH-UHFFFAOYSA-N[3] |

| 2,3-Difluoro-4-formylphenylboronic acid | 3517812 | LZNNBOWURANFDS-UHFFFAOYSA-N[4] |

| 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid | Not available | VIRKYBWEZSTTRV-UHFFFAOYSA-N[5] |

| 2,3-Difluoro-5-methylphenylboronic acid | 57864881 | MGDSXIJVCPGALL-UHFFFAOYSA-N |

The Strategic Importance of Fluorinated Phenylboronic Acids in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[6] Fluorinated phenylboronic acids, such as the title compound, are versatile building blocks that allow for the seamless incorporation of a difluorophenyl moiety into complex organic molecules.

The presence of both fluorine atoms and a formyl group offers a dual functionality. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the boronic acid and the reactivity of the aromatic ring.[7] The formyl group provides a reactive handle for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, or the formation of imines and other derivatives.[7]

Physicochemical Properties and Handling

The physicochemical properties of 2,3-Difluoro-5-formylphenylboronic acid can be inferred from its analogs. These compounds are typically white to off-white solids with moderate to good stability under standard laboratory conditions.

| Property | Predicted Value/Information | Source (Analogous Compounds) |

| Molecular Formula | C₇H₅BF₂O₃ | |

| Molecular Weight | 186.92 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | Typically in the range of 150-220 °C | [8] |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF. Limited solubility in water. | |

| Storage | Store in a cool, dry place under an inert atmosphere. Refrigeration is often recommended. | [2][5] |

Safety and Handling:

Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hazard statements for similar compounds include warnings for skin irritation, serious eye irritation, and respiratory irritation.

Synthesis and Purification: A Generalized Protocol

The synthesis of substituted phenylboronic acids often involves a multi-step process. A common and effective method is the metal-halogen exchange of a corresponding aryl halide followed by quenching with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of a Difluoro-formylphenylboronic Acid

-

Starting Material Preparation: Begin with a suitably protected dihalobenzaldehyde. For instance, 1,2-difluoro-4-bromobenzaldehyde. The aldehyde may need to be protected, for example, as a diethyl acetal, to prevent side reactions during the lithiation step.

-

Lithiation: Dissolve the protected starting material in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Metal-Halogen Exchange: Add a strong organolithium base, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The reaction is typically rapid.

-

Borylation: After stirring for a short period, add a trialkyl borate, such as triisopropyl borate, dropwise to the reaction mixture, maintaining the low temperature.

-

Hydrolysis: Allow the reaction to warm to room temperature. Quench the reaction by adding an aqueous acid, such as hydrochloric acid (HCl), to hydrolyze the borate ester to the desired boronic acid.

-

Work-up and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While a specific PubChem entry for 2,3-Difluoro-5-formylphenylboronic acid remains elusive, its chemical persona can be confidently constructed from its close relatives. As a trifunctional reagent, it offers the synthetic chemist a powerful tool for the construction of complex molecules. The strategic placement of fluorine atoms provides a means to fine-tune electronic and pharmacological properties, while the formyl and boronic acid groups offer versatile handles for a wide array of chemical transformations, most notably the robust and reliable Suzuki-Miyaura cross-coupling. For researchers in drug discovery and materials science, understanding the nuances of this class of compounds is essential for the design and synthesis of next-generation functional molecules.

References

- Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.

- (5-Fluoro-2-formylphenyl)boronic acid | 1256355-30-2. Sigma-Aldrich.

- (2-Fluoro-5-formylphenyl)boronic acid | 352534-79-3. MilliporeSigma.

- 2-Fluoro-5-formylphenylboronic acid. Frontier Specialty Chemicals.

- (2-Fluoro-5-formylphenyl)boronic acid | C7H6BFO3 | CID 2763240. PubChem.

- 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid | 2377611-31-7. Sigma-Aldrich.

- Fluorine in drug discovery: Role, design and case studies.

- 1256355-30-2 | (5-Fluoro-2-formylphenyl)boronic acid. ChemScene.

- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. (2021, January 12).

- 2,3-difluoro-4-formylphenylboronic acid (C7H5BF2O3). PubChemLite.

- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Cas 156545-07-2,3,5-Difluorophenylboronic acid. LookChem.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020, February 12). Molecules.

- 2,3-difluoro-5-methylphenylboronic acid (C7H7BF2O2). PubChemLite.

-

2,4-difluoro-3-formylphenylboronic acid (C7H5BF2O3). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzErSv0MJQEnS6yDeqibt_luFlH_5i-iYy4KUm1z-PPW1CAqLW-9Oul3EBCbmurRhSUaSWeIXVzulBGylr2wl5SPDyHF3WWPG8G3fscUlnzUm9nVqQu7LtKqtuG4-GmwQcBqvZvPDf5CKaPYk=]([Link]

Sources

- 1. (2-Fluoro-5-formylphenyl)boronic acid | C7H6BFO3 | CID 2763240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 352534-79-3|2-Fluoro-5-formylphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2,4-difluoro-3-formylphenylboronic acid (C7H5BF2O3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2,3-difluoro-4-formylphenylboronic acid (C7H5BF2O3) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid | 2377611-31-7 [sigmaaldrich.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Methodological & Application

Suzuki-Miyaura coupling with 2,3-Difluoro-5-formylphenylboronic acid

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2,3-Difluoro-5-formylphenylboronic Acid

Executive Summary & Strategic Rationale

The utilization of 2,3-Difluoro-5-formylphenylboronic acid (Structure: C1-B(OH)₂, C2-F, C3-F, C5-CHO) represents a high-value transformation in medicinal chemistry. This scaffold introduces a metabolically stable difluorophenyl core while retaining a reactive aldehyde handle for subsequent reductive aminations or heterocycle formation.

However, this specific building block presents a "perfect storm" of chemoselectivity challenges:

-

Protodeboronation Risk: The ortho-fluorine (C2) significantly increases the Lewis acidity of the boron center, accelerating hydrolysis of the C-B bond (protodeboronation) under aqueous basic conditions.

-

Aldehyde Instability: The formyl group at C5 is susceptible to Cannizzaro disproportionation or oxidation to carboxylic acid in the presence of strong bases (e.g., hydroxides, alkoxides).

-

Electronic Deactivation: The cumulative electron-withdrawing effect of two fluorines and a formyl group renders the ring electron-deficient, potentially slowing the transmetallation step relative to electron-rich partners.

This guide provides a validated, self-consistent protocol designed to suppress protodeboronation while preserving the aldehyde functionality.

Critical Mechanistic Analysis

To ensure success, we must understand the competing pathways. The diagram below illustrates the kinetic competition between the desired Transmetallation and the undesired Protodeboronation/Side-Reactions.

Figure 1: Kinetic competition in the coupling of electron-deficient boronic acids. Success depends on accelerating Transmetallation (Green) over Protodeboronation (Red).

Optimized Experimental Protocols

Two protocols are provided.[1][2][3][4] Method A is the standard robust method for typical aryl bromides. Method B is the high-efficiency method for sterically hindered substrates or aryl chlorides.

Reagent Selection Matrix

| Component | Recommendation | Scientific Rationale |

| Base | K₃PO₄ (Potassium Phosphate) | Mild enough to prevent aldehyde degradation; buffers pH to minimize protodeboronation. Avoid NaOH/KOH. |

| Catalyst (A) | Pd(dppf)Cl₂ · DCM | Robust, air-stable. The large bite angle of dppf promotes reductive elimination. |

| Catalyst (B) | XPhos Pd G2 | Bulky, electron-rich biaryl ligand facilitates oxidative addition of chlorides and rapid transmetallation of fluorinated boronates. |

| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane is aprotic and miscible with water; the water fraction is essential for dissolving the inorganic base and activating the boronic acid. |

Protocol A: Standard Conditions (Aryl Bromides/Iodides)

Target: Coupling with non-hindered Aryl Bromides.

Step-by-Step Methodology:

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, charge the following solids:

-

Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

-

2,3-Difluoro-5-formylphenylboronic acid (1.2 equiv, 1.2 mmol) [Note: Excess accounts for minor deboronation].

-

K₃PO₄ (Tribasic, anhydrous) (2.0 equiv, 2.0 mmol).

-

Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%, 0.03 mmol).

-

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

-

Critical Step: Degas the solvent mixture before addition or immediately after by sparging with Nitrogen/Argon for 5-10 minutes. Oxygen promotes homocoupling and aldehyde oxidation.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C in a heating block.

-

Time: 2–4 hours.

-

Monitoring: Check TLC or LCMS at 2 hours. Look for the disappearance of the Aryl Bromide.

-

-

Workup:

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases.[5][4][6] Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]

-

Note: The aldehyde product may be sensitive to silica gel. Use neutralized silica (triethylamine treated) if streaking occurs during purification.

Protocol B: High-Efficiency Conditions (Aryl Chlorides / Steric Bulk)

Target: Coupling with Aryl Chlorides or ortho-substituted partners.

Step-by-Step Methodology:

-

Preparation: In a sealed tube/vial under Argon atmosphere:

-

Aryl Chloride (1.0 equiv)[7]

-

2,3-Difluoro-5-formylphenylboronic acid (1.5 equiv) [Higher excess required due to slower kinetics].

-

K₃PO₄ (2.0 equiv).

-

XPhos Pd G2 (Precatalyst) (2–5 mol%).

-

-

Solvent: THF / Water (10:1).

-

Why THF? XPhos systems often perform well in THF. The lower water content (10:1 vs 4:1) further suppresses protodeboronation.

-

-

Reaction: Heat to 60°C (lower temperature preferred to protect the C-B bond).

-

Time: 4–12 hours.

-

-

Workup: Same as Protocol A.

Self-Validating Quality Control (QC) System

To ensure the protocol is working, perform these checks during the reaction:

| Checkpoint | Observation | Diagnosis/Action |

| Visual | Reaction turns black (Pd black precipitation) immediately. | Fail. Catalyst decomposition. Ensure rigorous degassing (O₂ removal) and verify ligand quality. |

| TLC/LCMS | Starting Boronic Acid disappears, but no Product formed. | Protodeboronation. The boronic acid hydrolyzed to 2,3-difluorobenzaldehyde. Action: Lower Temp to 60°C, increase Boronic Acid to 2.0 equiv, or switch to anhydrous conditions (using CsF as base). |

| 1H NMR | Aldehyde proton signal (~10.0 ppm) is missing or shifted. | Side Reaction. Aldehyde oxidized to acid or underwent Cannizzaro. Action: Switch base from K₃PO₄ to K₂CO₃ or NaHCO₃. |

| 19F NMR | Distinct shifts for Product vs. Deborylated byproduct. | Validation. Use 19F NMR to quantify the ratio of Product vs. Protodeboronated waste in the crude mixture. |

Troubleshooting Decision Tree

Use this logic flow to resolve low yields.

Figure 2: Troubleshooting logic for optimizing the coupling of labile boronic acids.

References

-

General Suzuki Mechanism & Boronic Acid Stability: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Protodeboronation of Polyfluorinated Aryl Boronic Acids: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. (Provides mechanistic insight into why 2,3-difluoro substitution destabilizes the C-B bond). [Link]

-

Coupling of Formylphenylboronic Acids (Aldehyde Tolerance): Bandgar, B. P., & Bettigeri, S. V. (2004). Suzuki coupling of 2-formylphenylboronic acid with aryl halides. Polyhedron, 23(17), 2955-2959. (Demonstrates the compatibility of the formyl group with carbonate/phosphate bases). [Link]

-

Use of Buchwald Ligands (XPhos/SPhos) for Unstable Boronic Acids: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lab Reporter [fishersci.se]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: High-Fidelity Reductive Amination of 2,3-Difluoro-5-formylphenylboronic Acid

Executive Summary

This guide details the reductive amination of 2,3-difluoro-5-formylphenylboronic acid (Structure 1 ). This scaffold is a critical "dual-handle" intermediate in medicinal chemistry: it possesses an aldehyde for diversification via amines and a boronic acid for subsequent Suzuki-Miyaura cross-coupling.

The presence of the boronic acid moiety presents unique challenges—specifically, solubility issues, Lewis acid-base complexation with amines, and potential protodeboronation. This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reductant of choice due to its high chemoselectivity for imines over aldehydes and its mild acidic nature, which preserves the sensitive C-B bond better than harsh hydride donors like

Chemical Context & Chemo-Selectivity Analysis[1][2][3]

The Substrate[1][4][5][6]

-

Compound: 2,3-Difluoro-5-formylphenylboronic acid

-

Key Features:

-

Electron Deficient Ring: The 2,3-difluoro substitution pattern withdraws electron density, making the aldehyde at C5 highly electrophilic (reactive toward amines).

-

Boronic Acid (C1): Susceptible to protodeboronation under basic conditions or high temperatures. It acts as a Lewis Acid, potentially coordinating with the amine substrate (Lewis Base) to form an unreactive "ate" complex, slowing the reaction.

-

The Strategy: STAB-Mediated Reduction

We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1]

-

Why STAB? Unlike

(toxic) or -

Why DCE? DCE is the optimal solvent for STAB. Unlike Methanol (used for

), DCE does not solvolyze the boronic acid or compete for the reductant.

Reaction Pathway & Challenges

Figure 1: Reaction pathway showing the desired reductive amination and the competing reversible sequestration of the amine by the boronic acid.

Experimental Protocols

Method A: Direct Reductive Amination (Standard)

Best for: Non-hindered primary/secondary amines and robust substrates.

Reagents:

-

Substrate: 2,3-Difluoro-5-formylphenylboronic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) [Anhydrous][1]

Procedure:

-

Imine Formation: In a dry vial, suspend the Boronic Acid (1.0 eq) in DCE (0.1 M concentration). Add the Amine (1.1 eq).[1]

-

Note: The mixture may remain heterogeneous.

-

-

Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: The solution often clarifies as the imine forms.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 eq) portion-wise over 5 minutes.

-

Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

LCMS Tip: Boronic acids often ionize poorly or show [M-H]-. Look for the pinacol ester mass if you run a micro-quench with pinacol.

-

-

Quench & Workup (Critical):

-

Quench with saturated aqueous

(slowly, gas evolution). -

Phase Separation: Extract with Ethyl Acetate (EtOAc) or DCM.

-

Warning: Amino-boronic acids are often zwitterionic and water-soluble. If the product does not extract, adjust aqueous layer to pH ~7 (isoelectric point) and try n-Butanol/DCM (1:3) extraction.[1][2]

-

Method B: The "Pinacol Trap" (Recommended for Purification)

Best for: Isolating pure material without difficult zwitterion handling.

Rationale: Free boronic acids are notoriously difficult to purify on silica gel (severe streaking). Converting the product in situ to a pinacol boronate ester renders it lipophilic and amenable to standard flash chromatography.

Procedure:

-

Perform Method A steps 1–4 (Reaction complete).

-

Pinacol Addition: Do not quench yet. Add Pinacol (1.2 – 1.5 equiv) and

(anhydrous, 2-3 scoops) directly to the reaction mixture. -

Stir: Stir at RT for 2–4 hours (or overnight). The

acts as a dehydrating agent to drive esterification. -

Workup: Filter off the solids. Dilute filtrate with DCM. Wash with saturated

(aq) followed by brine. -

Purification: The resulting Pinacol Ester can be purified via standard silica gel chromatography (Hexane/EtOAc or DCM/MeOH gradients).

Data Summary & Troubleshooting

Reagent Comparison Table

| Reagent | Selectivity (Imine vs Aldehyde) | Acid Tolerance | Boronic Acid Compatibility | Recommendation |

| STAB | High | Excellent | High (Mild pH) | Primary Choice |

| High | Good | Moderate (Toxic/Cyanide risk) | Backup only | |

| Low (Reduces aldehyde) | Poor | Low (Basic conditions risk deboronation) | Avoid | |

| 2-Picoline Borane | High | Excellent | High | Green Alternative |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Amine trapped by Boron (Lewis acid-base) | Increase Amine to 1.5 eq; Ensure 1.0 eq AcOH is present to protonate the imine. |

| Aldehyde Reduction (Alcohol formation) | STAB added too early or wet solvent | Stir Imine longer (1h) before adding STAB. Ensure DCE is anhydrous.[1] |

| Product stuck in Aqueous Phase | Zwitterion formation (Amine + Boronic Acid) | Use Method B (Pinacol Trap) . Alternatively, use lyophilization instead of extraction. |

| Protodeboronation (Loss of B) | pH too high during workup | Avoid strong bases (NaOH). Use mild buffers ( |

Safety & Handling

-

Fluorinated Intermediates: While the C-F bond is stable, combustion or strong acid treatment can release HF. Handle with standard PPE.

-

Boronic Acids: Generally low toxicity, but avoid inhalation of dust.

-

STAB: Releases Acetic Acid upon reaction. Evolution of Hydrogen gas is possible upon quench—perform in a fume hood.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][1][2][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][4][5][7][8] 11, 1996, pp. 3849–3862.[3][5][8] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443. Link

- Tripathi, S., et al. "Practical Guide to Boronic Acid Purification and Handling." Organic Process Research & Development, vol. 22, 2018. (General reference for boronic acid stability).

-

BenchChem Protocols. "One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Synthesis of fluorinated biaryls using 2,3-Difluoro-5-formylphenylboronic acid

Topic: Synthesis of fluorinated biaryls using 2,3-Difluoro-5-formylphenylboronic acid Content Type: Application Notes and Protocols

Target Reagent: 2,3-Difluoro-5-formylphenylboronic acid Application: Medicinal Chemistry / Lead Optimization[1]

Executive Summary

This guide details the optimized protocols for utilizing 2,3-Difluoro-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This specific building block is a "privileged scaffold" in drug discovery, offering a trifecta of advantages:

-

Metabolic Stability: The 2,3-difluoro substitution pattern blocks common metabolic soft spots on the phenyl ring (ortho/meta oxidation).

-

Electronic Modulation: The electron-withdrawing fluorine atoms modulate the pKa and lipophilicity (LogP) of the resulting biaryl system.

-

Divergent Synthesis Handle: The 5-formyl group serves as a versatile anchor for late-stage functionalization (e.g., reductive amination, Wittig olefination), enabling rapid library generation.

Chemical Profile & Mechanistic Challenges

The Stability Paradox

Polyfluorinated phenylboronic acids are notoriously unstable compared to their non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atoms, particularly at the ortho (C2) position, significantly increases the rate of protodeboronation (hydrolytic cleavage of the C-B bond).

-

Mechanism: The presence of the C2-fluorine stabilizes the anionic intermediate formed after base attack on the boron, facilitating ipso-protonation by water or protic solvents.

-

Consequence: If the cross-coupling rate (transmetallation) is slower than the protodeboronation rate, the major byproduct will be 2,3-difluorobenzaldehyde (the deboronated arene), leading to low yields.

Reaction Engineering Strategy

To overcome this, the protocol must favor fast transmetallation .

-

Ligand Selection: Electron-rich, bulky phosphines (e.g., SPhos , XPhos ) are required to accelerate the oxidative addition and, crucially, the transmetallation step.

-

Base Selection: Anhydrous or weak bases (e.g., K3PO4 ) are preferred over strong hydroxides/carbonates to minimize the concentration of free hydroxide ions that trigger deboronation.

Standardized Protocol: Suzuki-Miyaura Coupling

Reagents & Materials

| Component | Specification | Role |

| Boronic Acid | 2,3-Difluoro-5-formylphenylboronic acid (1.2 - 1.5 equiv) | Nucleophile |

| Aryl Halide | Ar-Br or Ar-Cl (1.0 equiv) | Electrophile |

| Catalyst | Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) | Catalyst System |

| Alt.[1][2] Catalyst | Pd(dppf)Cl₂·DCM (for less hindered substrates) | Catalyst System |

| Base | K₃PO₄ (Tribasic, 2.0 - 3.0 equiv) | Activator |

| Solvent | Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water | Medium |

Step-by-Step Procedure

Step 1: Inert Gas Preparation (Crucial)

-

Context: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Action: Flame-dry a reaction vial (microwave vial or Schlenk tube) and cool under a stream of Argon or Nitrogen.

Step 2: Reagent Loading

-

Add the Aryl Halide (1.0 mmol) and 2,3-Difluoro-5-formylphenylboronic acid (1.2 mmol) to the vial.

-

Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Note: Pre-complexed catalysts like XPhos Pd G2 can be used to ensure stoichiometry.

Step 3: Solvent & Base Addition

-

Add solid K₃PO₄ (424 mg, 2.0 mmol).

-

Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL).

-

Degassing: Sparge solvents with Argon for 15 minutes prior to use.

Step 4: Reaction

-

Seal the vessel immediately.

-

Heat to 80–100°C for 2–12 hours.

-

Monitoring: Check conversion via LC-MS or TLC. The aldehyde handle makes the product UV-active and distinct from the starting halide.[1]

Step 5: Workup

-

Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

Caution: Do not use bisulfite washes if you intend to keep the aldehyde; however, standard aqueous washes are safe.

Workflow Visualization

Figure 1: Optimized workflow for Suzuki coupling of fluorinated formylphenylboronic acids. Note the critical degassing step to protect the active Pd(0) species.

Application Note: Post-Coupling Functionalization

The 5-formyl group is a "diversity handle." Once the biaryl core is constructed, the aldehyde can be rapidly converted into amines, a common motif in GPCR and Kinase inhibitors.

Protocol: Reductive Amination (One-Pot)[1]

-

Imine Formation: Dissolve the biaryl aldehyde (1 equiv) and amine (1.1 equiv) in DCE (1,2-Dichloroethane).

-

Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) and Acetic Acid (1 equiv).

-

Time: Stir at Room Temperature for 2–4 hours.

-

Result: Clean conversion to the secondary/tertiary amine without affecting the biaryl linkage or fluorine atoms.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield + Deboronated Arene | Protodeboronation is faster than coupling. | 1.[1] Switch base to anhydrous K₃PO₄ or KF .2. Reduce water content (use Dioxane/H₂O 20:1).3. Increase catalyst loading to speed up transmetallation. |

| Homocoupling of Boronic Acid | Oxidative coupling occurring. | 1. Re-degas all solvents rigorously.2. Ensure reaction vessel is perfectly sealed under Argon. |

| Aldehyde Oxidation | Air oxidation to carboxylic acid. | 1. Perform reaction under strict inert atmosphere.2. Avoid prolonged exposure of the crude mixture to air before purification. |

| No Reaction | Catalyst poisoning or poor oxidative addition. | 1. Switch to XPhos Pd G2 or Pd(dppf)Cl₂ .2. Ensure Aryl Halide is not sterically crowded at the coupling site. |

References

-

BenchChem. "Application Notes: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls." BenchChem Application Library. Accessed 2025.[3][5][6] Link

-

Kylmälä, T., et al. "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production." ACS Omega, 2025. Link

-

Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2010. Link

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. Link

-

Sigma-Aldrich. "Product Specification: (5-Fluoro-2-formylphenyl)boronic acid." MilliporeSigma Catalog. Link

Sources

- 1. 1256355-30-2|(5-Fluoro-2-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of 2,3-Difluoro-5-formylphenylboronic Acid in Fragment-Based Drug Discovery

Topic: Using 2,3-Difluoro-5-formylphenylboronic acid as a drug discovery scaffold Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Rationale

2,3-Difluoro-5-formylphenylboronic acid (CAS: 1218790-53-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike standard phenylboronic acids, this molecule offers a tri-functional platform that addresses three critical challenges in drug design: reversible covalency , multiparameter optimization (MPO) , and divergent library synthesis .

The "Triple-Threat" Architecture

-

The Boronic Acid Warhead (C1): Acts as a reversible covalent trap for nucleophilic residues (Ser, Thr, Cys) in enzymes (e.g., proteasomes, beta-lactamases).[1]

-

The Fluorine Effect (C2, C3): The vicinal difluoro-substitution withdraws electron density, significantly lowering the pKa of the boronic acid (from ~8.8 to ~7.0–7.5). This enhances Lewis acidity, promoting tighter binding to nucleophiles at physiological pH while improving metabolic stability against P450 oxidation.

-

The Distal Aldehyde (C5): Positioned meta to the boronic acid, this group avoids steric interference and spontaneous cyclization (benzoxaborole formation), serving as an ideal handle for reductive amination to introduce solubility-enhancing groups or specificity elements.

Chemical Profile & Properties[2][3][4][5][6]

| Property | Value / Characteristic | Implication for Drug Design |

| Molecular Formula | C₇H₅BBrF₂O₃ | Core scaffold mass (MW ~185.92) allows significant growth in Fragment-Based Drug Discovery (FBDD). |

| Boronic Acid pKa | ~7.2 (Estimated) | Closer to physiological pH than non-fluorinated analogs; enhances "warhead" readiness. |

| Electronic State | Electron-Deficient | The ring is deactivated. Caution: Prone to protodeboronation under harsh basic conditions. |

| Solubility | Moderate (DMSO/MeOH) | Compatible with standard high-throughput screening (HTS) libraries. |

| Stability | Air-stable solid | Aldehyde is susceptible to oxidation; Boronic acid is susceptible to dehydration (boroxine formation). |

Workflow Visualization: Divergent Synthesis

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing chemists to selectively functionalize either the "Warhead" (Boron) or the "Tail" (Aldehyde).

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and boronic acid handles.

Experimental Protocols

Protocol A: Site-Selective Reductive Amination

Objective: Functionalize the C5-aldehyde with an amine (solubilizing tail) while preserving the C1-boronic acid. Challenge: Boronic acids can complex with amines or reducing agents. Solution: Use Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates acid-sensitive groups.

Reagents:

-

Scaffold: 2,3-Difluoro-5-formylphenylboronic acid (1.0 eq)

-

Amine: Primary or secondary amine (1.1 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried vial, dissolve the scaffold (100 mg, 0.54 mmol) and the amine (0.60 mmol) in anhydrous DCE (3 mL).

-

Activation: Add Acetic Acid (30 µL). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: Monitoring by LCMS should show imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (170 mg, 0.8 mmol) portion-wise.

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃. Do not use strong base as it may facilitate deboronation.

-

Workup: Extract with EtOAc (3x). The boronic acid is amphiphilic; if the product is very polar, use n-Butanol or purify directly via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

-

Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of benzylic methylene protons (~3.8–4.2 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Extend the scaffold at the C1 position (replacing Boron) if the boronic acid is not the desired warhead, OR couple the scaffold (as the boronic acid component) to an aryl halide while retaining the aldehyde. Scenario: Using the scaffold as the nucleophile (Ar-B(OH)₂) to couple with an Aryl Bromide (Ar'-Br).

Reagents:

-

Scaffold (1.2 eq)

-